Cas no 887331-96-6 (a-D-Mannopyranoside, tetraacetate-PEG2-bromide)
a-D-Mannopyranoside, tetraacetate-PEG2-bromide Chemical and Physical Properties
Names and Identifiers
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- [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-bromoethoxy)ethoxy]oxan-2-yl]methyl acetate
- 887331-96-6
- a-D-Mannopyranoside, tetraacetate-PEG2-bromide
- (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-(2-(2-bromoethoxy)ethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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- Inchi: 1S/C18H27BrO11/c1-10(20)26-9-14-15(27-11(2)21)16(28-12(3)22)17(29-13(4)23)18(30-14)25-8-7-24-6-5-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1
- InChI Key: AAVRTYZNZZPPTF-ZBRFXRBCSA-N
- SMILES: BrCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 498.07367Da
- Monoisotopic Mass: 498.07367Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 30
- Rotatable Bond Count: 15
- Complexity: 597
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 133Ų
a-D-Mannopyranoside, tetraacetate-PEG2-bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA20005-500mg |
a-D-Mannopyranoside, 2-(2-bromoethoxy)ethyl, tetraacetate |
887331-96-6 | ≥95% | 500mg |
$1904.00 | 2024-04-19 | |
| A2B Chem LLC | BA20005-1g |
a-D-Mannopyranoside, 2-(2-bromoethoxy)ethyl, tetraacetate |
887331-96-6 | ≥95% | 1g |
$3069.00 | 2024-04-19 |
a-D-Mannopyranoside, tetraacetate-PEG2-bromide Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on a-D-Mannopyranoside, tetraacetate-PEG2-bromide
Professional Introduction to a-D-Mannopyranoside, Tetraacetate-PEG2-Bromide (CAS No. 887331-96-6)
The compound a-D-Mannopyranoside, tetraacetate-PEG2-bromide (CAS No. 887331-96-6) represents a sophisticated derivative of the naturally occurring sugar D-mannose, modified through acetylation and conjugation with polyethylene glycol (PEG) and bromination. This molecular configuration has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural properties and potential applications in drug delivery systems, enzyme inhibition, and glycoscience research.
In recent years, the development of glycosylated compounds has seen remarkable advancements, particularly in the realm of glycoprotein engineering and vaccine design. The acetylated form of a-D-Mannopyranoside enhances stability and reactivity, making it an invaluable intermediate in synthetic chemistry. The introduction of a PEG moiety (polyethylene glycol) further modifies the compound's pharmacokinetic profile, improving solubility and reducing immunogenicity. This modification is particularly crucial in formulations intended for parenteral administration, where bioavailability is a key concern.
The bromine substituent at the terminal position of the PEG chain introduces a versatile handle for further chemical modifications. This feature is exploited in various synthetic strategies, enabling the compound to serve as a precursor for more complex molecules. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions or Sonogashira couplings to introduce aryl or alkyne groups, respectively. Such modifications expand its utility in constructing bioconjugates and drug candidates.
Current research in medicinal chemistry highlights the importance of carbohydrate-based therapeutics. Compounds derived from monosaccharides like a-D-Mannopyranoside have shown promise in targeting specific biological pathways. The tetraacetate derivative enhances hydrophobicity while maintaining the core sugar scaffold's recognition by biological receptors. This balance is critical for designing molecules that can interact selectively with target proteins or enzymes.
The PEGylation strategy employed in this compound exemplifies modern pharmaceutical design principles. PEG chains are well-known for their ability to prolong circulation time in vivo, thereby increasing the residence time of therapeutic agents at their target sites. This property is particularly advantageous for drugs that require prolonged exposure to achieve therapeutic efficacy. Additionally, PEGylation can mask immunogenic epitopes on drug molecules, reducing the likelihood of immune rejection.
In the context of enzyme inhibition, derivatives of D-mannose have been explored as inhibitors of various glycosidases and glycosyltransferases. The acetylated form enhances binding affinity by optimizing steric interactions with enzyme active sites. The brominated PEG chain provides additional conformational flexibility, allowing the compound to adopt multiple binding orientations within the enzyme's active pocket. Such structural features are essential for achieving high inhibitory potency.
The application of computational chemistry and molecular modeling has further advanced the understanding of how these compounds interact with biological targets. High-resolution structures of enzymes complexed with carbohydrate-based inhibitors have revealed key binding interactions that can be exploited to design more effective derivatives. For instance, studies on mannosidase inhibition have identified specific hydrogen bonding networks and hydrophobic pockets that are critical for substrate recognition.
Recent clinical trials have demonstrated the potential of PEG-conjugated carbohydrates as carriers for nucleic acid delivery systems. The combination of carbohydrate recognition properties with PEG-mediated protection from degradation offers a promising approach for gene therapy applications. The bromine moiety on a-D-Mannopyranoside, tetraacetate-PEG2-bromide can be leveraged to attach nucleic acid sequences or other therapeutic payloads, facilitating targeted delivery to specific cell types.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as protecting group strategies and transition-metal-catalyzed reactions are employed to achieve the desired molecular architecture. The use of chiral auxiliaries or asymmetric catalysis ensures enantiopurity, which is critical for biological activity.
In conclusion, a-D-Mannopyranoside, tetraacetate-PEG2-bromide (CAS No. 887331-96-6) represents a versatile building block with significant potential in pharmaceutical development. Its unique combination of structural features—acetylation, PEGylation, and bromination—makes it an attractive candidate for drug design, bioconjugation chemistry, and glycoscience research. As our understanding of carbohydrate biology continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutics.
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